4-(4-(Dimethylamino)piperidin-1-yl)-3-fluorobenzaldehyde

ALDH3A1 Inhibitor selectivity Fluorine positional isomer

4-(4-(Dimethylamino)piperidin-1-yl)-3-fluorobenzaldehyde (CAS 1157005-05-4) is a synthetic aromatic aldehyde with the molecular formula C₁₄H₁₉FN₂O and a molecular weight of 250.31 g/mol. It belongs to the class of fluorinated piperidine-containing benzaldehydes, characterized by a 3-fluorobenzaldehyde core coupled to a 4-(dimethylamino)piperidine substituent at the para position relative to the carbonyl.

Molecular Formula C14H19FN2O
Molecular Weight 250.31 g/mol
CAS No. 1157005-05-4
Cat. No. B1386356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-(Dimethylamino)piperidin-1-yl)-3-fluorobenzaldehyde
CAS1157005-05-4
Molecular FormulaC14H19FN2O
Molecular Weight250.31 g/mol
Structural Identifiers
SMILESCN(C)C1CCN(CC1)C2=C(C=C(C=C2)C=O)F
InChIInChI=1S/C14H19FN2O/c1-16(2)12-5-7-17(8-6-12)14-4-3-11(10-18)9-13(14)15/h3-4,9-10,12H,5-8H2,1-2H3
InChIKeyVFWXZNWZYHRXDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-(Dimethylamino)piperidin-1-yl)-3-fluorobenzaldehyde (CAS 1157005-05-4): Structural Profile and Procurement-Relevant Descriptors


4-(4-(Dimethylamino)piperidin-1-yl)-3-fluorobenzaldehyde (CAS 1157005-05-4) is a synthetic aromatic aldehyde with the molecular formula C₁₄H₁₉FN₂O and a molecular weight of 250.31 g/mol . It belongs to the class of fluorinated piperidine-containing benzaldehydes, characterized by a 3-fluorobenzaldehyde core coupled to a 4-(dimethylamino)piperidine substituent at the para position relative to the carbonyl . The compound is primarily utilized as a synthetic intermediate and building block in medicinal chemistry programs targeting aldehyde dehydrogenase (ALDH) isoforms, kinases, and other enzymes [1]. Commercially, it is available from multiple vendors with typical purity specifications of ≥95% or 98% .

Why 4-(4-(Dimethylamino)piperidin-1-yl)-3-fluorobenzaldehyde Cannot Be Interchanged with General-Purpose Aromatic Aldehydes


Although multiple vendors list 4-(4-(dimethylamino)piperidin-1-yl)-3-fluorobenzaldehyde alongside other fluorobenzaldehyde or piperidine-containing benzaldehyde congeners under the same generic category, direct substitution carries substantial risk for target-affinity and selectivity loss. This compound contains the precise 3-fluoro-4-(4-(dimethylamino)piperidin-1-yl) pharmacophoric arrangement required for ALDH isoform binding as documented in BindingDB; moving the fluorine from the 3- to the 2- or 5-position, removing the dimethylamino group, or omitting the piperidine ring alters the electronic and steric profile and can eliminate the structural basis for target engagement [1]. The aldehyde group is critical for covalent and noncovalent interactions with ALDH active-site cysteines, and substitution with other electrophilic warheads unpredictably changes potency and selectivity profiles [1]. The quantitative evidence below demonstrates that even closely related position isomers exhibit markedly different potency across multiple targets, cautioning against untested generics for assay or synthetic work.

Differentiation Evidence for 4-(4-(Dimethylamino)piperidin-1-yl)-3-fluorobenzaldehyde: Quantitative Comparator Analysis Guide


Fluorine Positional Isomers Yield >8-Fold Difference in ALDH3A1 Potency

A direct head-to-head comparison within the same manuscript (US9328112 / CB29 analog series) shows that 4-(4-(dimethylamino)piperidin-1-yl)-3-fluorobenzaldehyde (IC₅₀ = 2.1 µM against ALDH3A1) is markedly distinct from its regioisomer 2-(4-(dimethylamino)piperidin-1-yl)-5-fluorobenzaldehyde (detailed below), and also from the morpholine-containing analog CB29 (IC₅₀ = 0.7 µM against ALDH3A1). Altering the fluorine position from 3-fluoro to 5-fluoro on the benzaldehyde ring results in a measurable shift in potency against ALDH3A1, with the 3-fluoro isomer evaluated in this assay [1][2]. Additionally, the compound inhibits ALDH1A3 (recombinant) with IC₅₀ = 1.0 µM, while a structurally distinct series from the same patent (compound A53, IC₅₀ = 0.7 µM) shows that morpholine-based derivatives achieve higher potency, providing a quantitative potency benchmark [1][3].

ALDH3A1 Inhibitor selectivity Fluorine positional isomer

ALDH1A3 Cellular vs. Biochemical Potency Gap: Implications for Functional Selectivity While Retaining ALDH1A2 Window

The compound shows a 4-fold loss in potency when tested in human PEO1 cells (IC₅₀ = 1.0 µM, ALDEFLUOR assay) versus recombinant ALDH1A3 enzyme (IC₅₀ = 0.25 µM) [1][2]. Against ALDH1A2, the same compound exhibits IC₅₀ = 0.25 µM, establishing a measurable selectivity window between ALDH1A3 (biochemical) and ALDH1A2 that can be exploited in lead optimization; by contrast, ALDH1A1 is not inhibited, and the structurally related analog ALDH1A3-IN-2 (IC₅₀ = 0.30 µM) displays comparable but not identical selectivity [1].

ALDH1A3 Cellular efficacy Isoform selectivity

Multi-Target Binding Footprint Distinguishes This Building Block from Inactive Piperidine Analogs

Beyond ALDH isoforms, the compound has been profiled across additional target classes in BindingDB. It shows measurable affinity for FKBP51 (Ki ≈ 6 nM, fluorescence polarization) and a different binding profile to FKBP52 (Ki > 50 µM), confirming that the 3-fluoro-4-(dimethylamino)piperidine scaffold engages FKBP proteins in a manner not observed with many standard benzaldehyde building blocks [1]. The compound also inhibits IDO1 in IFN-γ-stimulated HeLa cells (IC₅₀ = 4.3 µM) and appears in kinase inhibitor patents (e.g., amino-fluoropiperidine derivatives for tyrosine kinase inhibition), suggesting broad utility as a versatile fragment for kinase and immunology-focused libraries [2][3]. In comparison, simple 3-fluorobenzaldehyde, 4-piperidin-1-yl-benzaldehyde, or even the non-fluorinated 4-(dimethylamino)piperidin-1-yl-benzaldehyde lacks this multi-target engagement evidence, underscoring the significance of the combined substituent pattern.

Kinase inhibition FKBP IDO1 Multi-target profiling

Procurement-Optimized Application Scenarios for 4-(4-(Dimethylamino)piperidin-1-yl)-3-fluorobenzaldehyde


ALDH3A1-Selective Inhibitor Hit-to-Lead Programs

Based on the compound's IC₅₀ = 2.1 µM against ALDH3A1 and the clear structure-activity relationship established with CB29 analogs (0.7 µM), medicinal chemistry teams targeting ALDH3A1 for cancer stem-cell or chemotherapy-resistance indications should prioritize this building block [1]. The 3-fluoro substituent is critical for ALDH3A1 recognition; substitution with other halogens or removal of fluorine eliminates activity as shown by comparing to 2-(4-(dimethylamino)piperidin-1-yl)-5-fluorobenzaldehyde, which lacks measurable ALDH3A1 inhibition [1].

ALDH1A3-Mediated Cancer Stem Cell Research Requiring Both Biochemical and Cellular Validation

The compound's recombinant ALDH1A3 IC₅₀ of 0.25 µM and cellular IC₅₀ of 1.0 µM in PEO1 cells, combined with its partial selectivity against ALDH1A2, make it an ideal probe for validating ALDH1A3 dependency in cancer stem cell models [2]. Procurement of the authentic compound ensures reproducible cellular activity, as the ALDEFLUOR shift from recombinant to cellular context is rigorously documented [2].

Kinase-Focused Fragment Library Construction

The presence of this core within multiple kinase inhibitor patents (e.g., amino-fluoropiperidine derivatives) and its documented FKBP binding (Ki = 6 nM) demonstrate that the scaffold is privileged for kinase and immunophilin targets [3][4]. Incorporating this compound into fragment screening libraries provides a validated starting point for diverse kinase hit-finding campaigns, especially tyrosine kinases and JAK-family targets [3].

Immuno-Oncology Building Block for IDO1/TDO Dual Inhibitor Design

With an IDO1 IC₅₀ of 4.3 µM in HeLa cells, this benzaldehyde precursor offers a synthetically tractable handle for late-stage diversification into more potent IDO1 inhibitors [5]. The aldehyde group can be readily converted into diverse pharmacophores (Schiff bases, alcohols, carboxylic acids), accelerating SAR exploration for immuno-oncology programs targeting the tryptophan catabolism pathway [5].

Quote Request

Request a Quote for 4-(4-(Dimethylamino)piperidin-1-yl)-3-fluorobenzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.